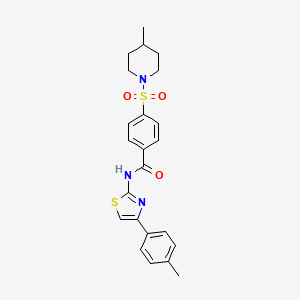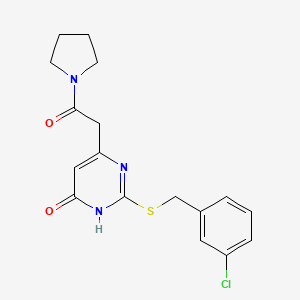
4-oxo-6-(2-oxo-2-(pirrolidin-1-il)etil)-2-((3-clorobencil)tio)pirimidin-3(4H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.86. The purity is usually 95%.
BenchChem offers high-quality 2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de Neoplasias Mieloproliferativas (MPN)
CB-839 se ha encontrado que se dirige a las dependencias metabólicas de la hematopoyesis mutante JAK2 en MPN . Reduce la tasa de respiración mitocondrial de las células de la médula ósea de ratones mutantes JAK2-V617F, lo que demuestra una marcada dependencia de estas células en la producción de ATP derivada de la glutamina .
Tratamiento de Cáncer de Hígado Humano
CB-839 se ha utilizado en combinación con V-9302, un nuevo inhibidor del transportador de glutamina ASCT2, para el tratamiento del cáncer de hígado humano . Esta combinación agota el glutatión e induce especies reactivas de oxígeno (ROS), lo que resulta en la apoptosis de las células dependientes de glutamina .
Tratamiento de Carcinoma de Células Renales Metastásico
CB-839 ha recibido la designación de Vía Rápida por parte de la FDA en combinación con cabozantinib para el tratamiento de pacientes con carcinoma de células renales metastásico que han recibido 1 o 2 líneas de terapia previas .
Actividad Anticancerígena Sinérgica con Inhibidores de CDK4/6 y PARP
CB-839 ha demostrado actividad anticancerígena sinérgica con el agente de referencia paclitaxel (Pac) .
Tratamiento de Cáncer de Mama Triple Negativo (TNBC)
CB-839 ha mostrado actividad antitumoral en monoterapia in vitro e in vivo en modelos preclínicos de TNBC . También demuestra actividad anticancerígena sinérgica con el agente de referencia paclitaxel (Pac) .
Tratamiento de Melanoma
CB-839 se ha encontrado que mejora la actividad antimelanoma de las inmunoterapias mediadas por células T . Mejora la función inmunitaria en un microambiente tumoral al alterar diferencialmente el metabolismo de las células tumorales e inmunitarias .
Tratamiento de Otros Tumores Dependientes de Glutamina
CB-839 ha mostrado una actividad antitumoral significativa en dos modelos de xenotrasplante: un modelo de TNBC derivado de pacientes y un modelo de línea celular HER2+ similar al basal JIMT-1 . Estos datos proporcionan una fuerte justificación para la investigación clínica de CB-839 como tratamiento dirigido para TNBC y otros tumores dependientes de glutamina .
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-13-5-3-4-12(8-13)11-24-17-19-14(9-15(22)20-17)10-16(23)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCQTSBOUOEFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
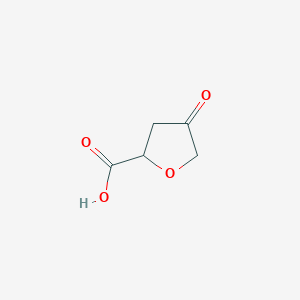
![3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358167.png)
![2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2358168.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358170.png)
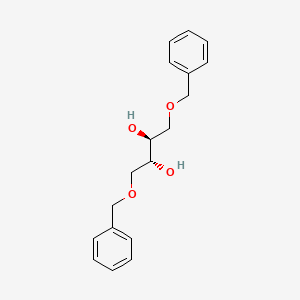
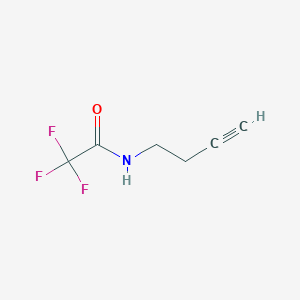
![N-{[4-cyclohexyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2358177.png)
![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide](/img/structure/B2358180.png)
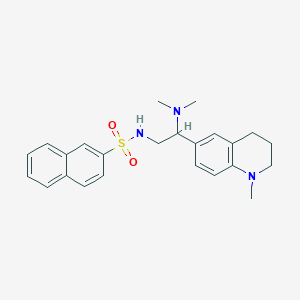

![2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2358185.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2358187.png)
